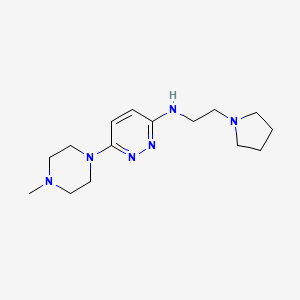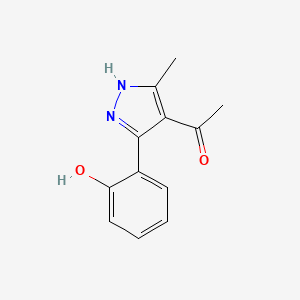
6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a methyl group
Métodos De Preparación
The synthesis of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-(2-hydroxyphenyl)ethanone with appropriate reagents to form the pyrazole ring. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) in dry tetrahydrofuran (THF) under reflux conditions . This reaction yields an intermediate enaminone, which can then be cyclized with hydrazonoyl chloride derivatives to form the desired pyrazole compound .
Análisis De Reacciones Químicas
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Aplicaciones Científicas De Investigación
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)ethanone: This compound lacks the pyrazole ring and has different chemical properties and biological activities.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methyl group, leading to different reactivity and applications.
1-(3-Hydroxyphenyl)ethanone: This compound has the hydroxy group in a different position, affecting its chemical behavior and biological activity.
The uniqueness of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
104248-20-6 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-[3-(2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)15)12(14-13-7)9-5-3-4-6-10(9)16/h3-6,16H,1-2H3,(H,13,14) |
Clave InChI |
JFDVFGFMHCVNOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=CC=C2O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


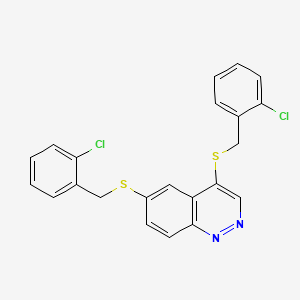
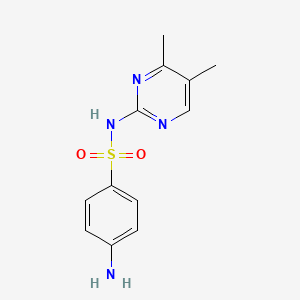
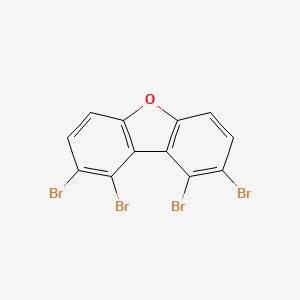
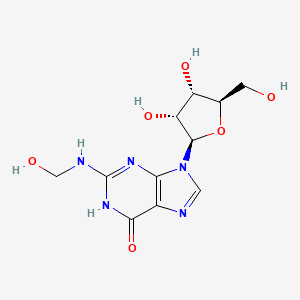
![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
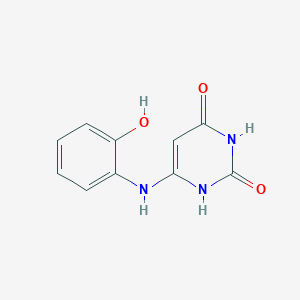
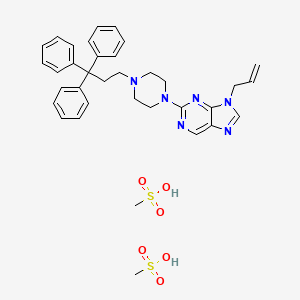
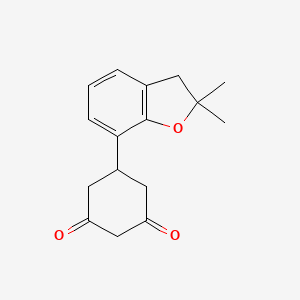

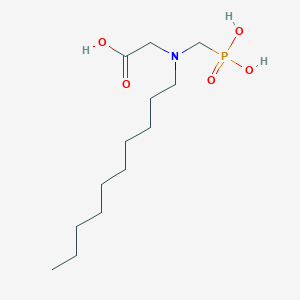
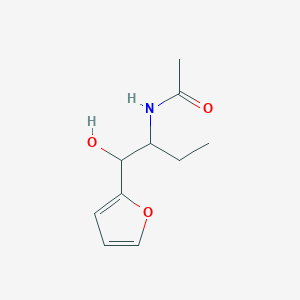
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
